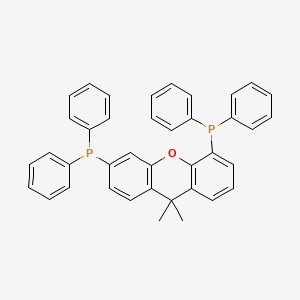![molecular formula C20H18O2 B1252310 trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-5, 6-Dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene, also known as trans-dmba-5, 6-dihydrodiol, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. trans-5, 6-Dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-5, 6-dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene is primarily located in the membrane (predicted from logP).
Trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene is a member of phenanthrenes.
Applications De Recherche Scientifique
Metabolism Studies
Studies have shown that Mycobacterium vanbaalenii PYR-1 can degrade 7,12-dimethylbenz[a]anthracene (DMBA), a carcinogenic polycyclic aromatic hydrocarbon, resulting in various metabolites including trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene ((Moody et al., 2003)). This research enhances our understanding of microbial degradation processes for carcinogenic substances.
Enzymatic Conversion
Rat liver microsomal fractions and homogenates can enzymatically convert certain epoxides to trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a] anthracene, revealing insights into metabolic pathways and detoxification mechanisms in mammals ((Sims, 1973)).
Tumor Initiation Studies
The trans-5,6-dihydrodiol of 7,12-dimethylbenz(a)anthracene is notably inactive as a skin tumor initiator in mice, contributing to the understanding of the carcinogenicity of different DMBA metabolites ((Slaga et al., 1979)).
Stereoselective Metabolism
The stereoselective metabolism of 7,12-dimethylbenz[a]anthracene by rat liver microsomes results in specific enantiomers of trans-5,6-dihydrodiol, providing valuable data on the influence of molecular structure on metabolic pathways ((Yang & Fu, 1984)).
Comparative Metabolism
Comparative experiments have demonstrated that Syrian hamster liver homogenates metabolize 7,12-dimethylbenz(a)anthracene more extensively than rat and mouse liver preparations, indicating species-specific differences in xenobiotic metabolism ((Gentil et al., 1974)).
Chemical Oxidation Studies
Chemical oxidation of 7,12-dimethylbenz[a]anthracene results in various dihydrodiols, including trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, offering insights into the formation of carcinogenic intermediates ((Tierney et al., 1978)).
Chiral Separation and Analysis
The chiral separation and analysis of 7,12-dimethylbenz[a]anthracene derivatives, including trans-5,6-dihydrodiol, have been conducted using high-performance liquid chromatography, which is crucial for understanding the stereoselective aspects of carcinogenesis ((Yang & Weems, 1984)).
Carcinogenicity and Mutagenesis
Studies on the induction of malignant transformation and mutagenesis by dihydrodiols derived from 7,12-dimethylbenz[a]anthracene provide vital information on the cancer-causing potential of these compounds ((Marquardt et al., 1978)).
Propriétés
Nom du produit |
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(5S,6S)-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H18O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,19-22H,1-2H3/t19-,20-/m0/s1 |
Clé InChI |
SGVWCDYKBWRHKJ-PMACEKPBSA-N |
SMILES isomérique |
CC1=C2[C@@H]([C@H](C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O |
SMILES |
CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O |
SMILES canonique |
CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



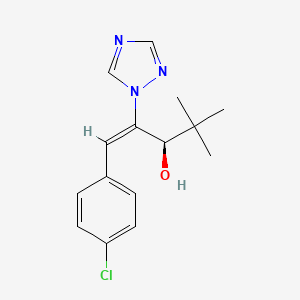
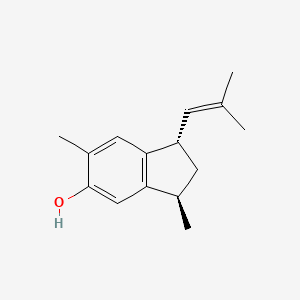
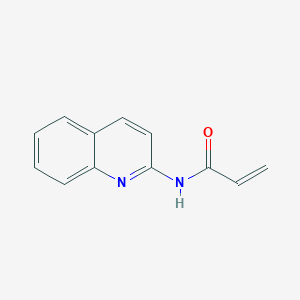

![5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1252235.png)
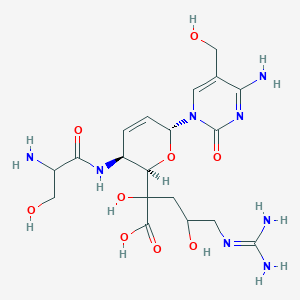

![[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3R,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252238.png)


![(3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1252244.png)

![(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1252247.png)
